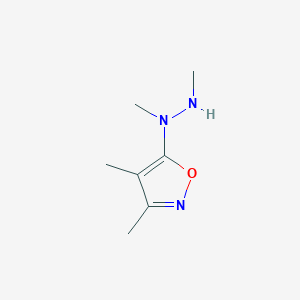

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole

Description

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a dimethylhydrazinyl group at the 5-position and methyl groups at the 3- and 4-positions.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(3,4-dimethyl-1,2-oxazol-5-yl)-1,2-dimethylhydrazine |

InChI |

InChI=1S/C7H13N3O/c1-5-6(2)9-11-7(5)10(4)8-3/h8H,1-4H3 |

InChI Key |

APBQAOYNTQRUBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)N(C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylisoxazole with 1,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

Substitution: The hydrazine and isoxazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 3,5-Dimethylisoxazole (DMI)

- Structure : Methyl groups at 3- and 5-positions.

- Key Properties :

(b) 5-Methylisoxazole-3-carbohydrazide Derivatives

- Structure : Hydrazide group at the 3-position and methyl at the 5-position.

- Key Properties :

- Contrast : The hydrazide group differs from the dimethylhydrazinyl group in steric bulk and electronic effects, which may alter binding affinity in biological systems.

(c) 4-(Chloromethyl)-3,5-dimethylisoxazole

- Structure : Chloromethyl substituent at the 4-position.

- Key Properties :

- Contrast : The chloromethyl group offers distinct reactivity compared to the dimethylhydrazinyl group, favoring applications in synthetic chemistry over bioactivity.

Key Findings :

- The dimethylhydrazinyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in DMI or chloromethyl analogs .

- Thermal stability (Cp) data suggest that substituent position (3,4- vs. 3,5-dimethyl) and functional groups (hydrazinyl vs. methyl) significantly influence material properties .

Biological Activity

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole can be attributed to several mechanisms:

- Antitumor Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies indicate that it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.

- Antioxidant Properties : It exhibits antioxidant activity, which can protect cells from oxidative stress-induced damage.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in tumorigenesis, such as protein kinases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole:

Case Study 1: Antitumor Efficacy

In a controlled study involving HCT-116 colon cancer cells, 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 6.2 μM. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Oxidative Stress Protection

A separate investigation assessed the compound's ability to mitigate oxidative stress in cellular models. It was found that pre-treatment with the compound reduced markers of oxidative damage significantly compared to untreated controls, highlighting its potential use in protective therapies against oxidative damage-related diseases.

Research Findings

Recent studies have focused on synthesizing derivatives of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole to enhance its biological activity and selectivity. Modifications to the isoxazole ring and hydrazine moiety have been explored to improve efficacy against specific cancer types and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.